Product packaging for Fmoc-Tyr(tBu)-OH-13C9,15N(Cat. No.:)

Fmoc-Tyr(tBu)-OH-13C9,15N

Cat. No.: B12062353
M. Wt: 469.5 g/mol
InChI Key: JAUKCFULLJFBFN-QYGFZDEWSA-N
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Description

Overview of Stable Isotope-Labeled Amino Acids as Molecular Probes

Stable isotope-labeled amino acids are non-radioactive variants of amino acids where one or more atoms have been replaced by a heavier isotope, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). creative-proteomics.comsymeres.com These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by their mass. creative-proteomics.com This property makes them invaluable tools for tracing the fate of molecules in biological systems and for quantitative analysis. symeres.com

In a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing these "heavy" amino acids. wikipedia.orgresearchgate.netthermofisher.com As the cells synthesize new proteins, they incorporate the heavy amino acids. wikipedia.orgresearchgate.net By comparing the proteomes of cells grown in heavy versus "light" (normal) media, researchers can accurately quantify differences in protein abundance between different cellular states. wikipedia.orgresearchgate.net This approach provides a powerful means to study changes in protein expression in response to various stimuli or in disease states. royalsocietypublishing.orgsilantes.com

Significance of Tyrosine Residues in Protein Structure and Function

Tyrosine is an aromatic amino acid that plays a critical role in the structure and function of proteins. numberanalytics.comsigmaaldrich.com Its phenolic side chain can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which help to stabilize protein structures. numberanalytics.com Tyrosine residues are often found at the interfaces of protein-protein interactions and in the binding sites of enzymes and receptors, where they are crucial for molecular recognition. sigmaaldrich.comnih.gov

Furthermore, the hydroxyl group of tyrosine can be post-translationally modified, most notably by phosphorylation. sigmaaldrich.comwikipedia.org The addition and removal of phosphate (B84403) groups from tyrosine residues by kinases and phosphatases is a key mechanism in signal transduction pathways that regulate a vast array of cellular processes, including cell growth, differentiation, and metabolism. sigmaaldrich.comwikipedia.org Nitration of tyrosine is another modification that can occur under conditions of oxidative stress and has been implicated in various diseases. bmbreports.org

Fundamental Principles of Carbon-13 and Nitrogen-15 Isotopic Labeling

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. wikipedia.org Carbon-13 and Nitrogen-15 are stable, non-radioactive isotopes of carbon and nitrogen, respectively. creative-proteomics.com The natural abundance of ¹³C is about 1.1%, while that of ¹⁵N is approximately 0.4%. nih.gov In isotopic labeling, molecules are synthesized with a much higher percentage of these heavy isotopes. nih.gov

This enrichment can be achieved through chemical synthesis of labeled precursors or by providing organisms with nutrients enriched in these isotopes. creative-proteomics.comsigmaaldrich.com For instance, proteins can be uniformly labeled by growing cells in a medium where the sole carbon source is ¹³C-glucose and the sole nitrogen source is ¹⁵N-ammonium chloride. nih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. The nuclei of ¹³C and ¹⁵N are NMR-active, meaning they have a nuclear spin that can be detected in a magnetic field. wikipedia.org However, their low natural abundance results in weak NMR signals. nih.gov

By enriching proteins with ¹³C and ¹⁵N, the sensitivity of NMR experiments is dramatically increased. nih.govbohrium.com This allows for the use of multidimensional NMR techniques that can resolve the signals from individual atoms within a large biomolecule. utoronto.ca These experiments provide detailed information about the protein's structure, dynamics, and interactions with other molecules. symeres.com Isotopic labeling is therefore essential for high-resolution NMR studies of proteins and other macromolecules. sigmaaldrich.combohrium.com

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. nih.gov It is a cornerstone of proteomics, the large-scale study of proteins. nih.gov Stable isotope labeling is a key strategy for accurate protein quantification using MS. nottingham.ac.ukspringernature.com

In a typical quantitative proteomics experiment, two or more samples are differentially labeled with light and heavy isotopes. royalsocietypublishing.org For example, a control sample might be grown with normal amino acids, while a treated sample is grown with ¹³C and/or ¹⁵N-labeled amino acids. wikipedia.org The samples are then mixed, and the proteins are digested into smaller peptides. nottingham.ac.uk

When these peptides are analyzed by a mass spectrometer, the instrument detects pairs of peaks for each peptide: one corresponding to the light version and one to the heavy version. wikipedia.org The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the original samples. wikipedia.org This approach, including methods like SILAC, allows for precise and robust quantification of thousands of proteins simultaneously. researchgate.netsilantes.com

TechniquePrincipleKey Advantage
Nuclear Magnetic Resonance (NMR) Detects the nuclear spin of NMR-active isotopes like ¹³C and ¹⁵N in a magnetic field.Provides detailed atomic-level information on protein structure and dynamics.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Enables high-throughput and accurate quantification of thousands of proteins in complex samples.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic incorporation of "heavy" amino acids into proteins for comparative quantitative analysis by MS.Allows for highly accurate relative quantification of protein abundance between different cell populations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29NO5 B12062353 Fmoc-Tyr(tBu)-OH-13C9,15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H29NO5

Molecular Weight

469.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[4-[(2-methylpropan-2-yl)oxy](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid

InChI

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1/i12+1,13+1,14+1,15+1,16+1,18+1,19+1,25+1,26+1,29+1

InChI Key

JAUKCFULLJFBFN-QYGFZDEWSA-N

Isomeric SMILES

CC(C)(C)O[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Methodologies for the Chemical Synthesis and Preparation of Fmoc Tyr Tbu Oh 13c9,15n

Synthetic Routes for Incorporating Isotopic Labels

The synthesis of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N begins with the preparation of the isotopically labeled L-Tyrosine core. This process is foundational, as the accuracy of the final product's isotopic enrichment is determined at this stage.

The designation "¹³C₉,¹⁵N" indicates that all nine carbon atoms and the single nitrogen atom in the tyrosine molecule are replaced with their respective heavy isotopes. The synthesis of L-Tyrosine-¹³C₉,¹⁵N, the precursor for the final compound, can be achieved through various methods, often combining chemical synthesis with biological systems to achieve high levels of incorporation. caymanchem.comnih.gov

One common strategy involves the use of precursors that are themselves fully labeled. For example, labeled phenol (B47542) derivatives can be reacted with labeled serine in the presence of enzymes like β-tyrosinase from Erwinia herbicola to produce L-tyrosine with specific isotopic patterns. acs.org For full labeling, the synthesis would start from fundamental building blocks entirely composed of ¹³C. The ¹⁵N atom is typically introduced using a labeled nitrogen source, such as [¹⁵N] ammonium (B1175870) chloride, in a biological expression system or via chemical reactions involving a labeled amine source. vt.edu The goal is to produce L-Tyrosine with an isotopic enrichment of over 99% for each designated atom. cpcscientific.combiosyn.com

Once the fully labeled L-Tyrosine-¹³C₉,¹⁵N is synthesized, the subsequent steps involve the addition of the Fmoc and tert-Butyl protecting groups.

The phenolic hydroxyl group on the tyrosine side chain is reactive and can lead to undesirable side reactions, such as acylation, during peptide synthesis. nbinno.comnbinno.com To prevent this, a protecting group is required. The tert-butyl (tBu) group is a common choice due to its stability under the basic conditions used for Fmoc group removal, while being easily removable with mild acids like trifluoroacetic acid (TFA) during the final cleavage step. nbinno.comdrivehq.compeptide.com This orthogonality is a key feature of the Fmoc/tBu protection strategy. nbinno.compeptide.com

The tert-butylation of the tyrosine hydroxyl group is typically achieved by reacting Z-L-Tyr-OMe with isobutene in the presence of a strong acid catalyst, such as sulfuric acid. google.com This is followed by saponification and hydrogenolysis to yield L-Tyr(tBu)-OH. Subsequently, the N-terminus is protected with the Fmoc group by reacting it with a reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions. google.com

StepReagentsPurpose
Esterification L-Tyrosine, Methanol, SOCl₂Protects the carboxylic acid group. google.com
N-Protection Tyr-OMe·HCl, Z-Cl, Na₂CO₃Protects the alpha-amino group. google.com
O-tert-Butylation Z-L-Tyr-OMe, Isobutene, H₂SO₄Adds the tert-butyl protecting group to the side-chain hydroxyl. google.com
Saponification Z-L-Tyr(tBu)-OMe, NaOHRemoves the methyl ester protecting group. google.com
Deprotection Z-L-Tyr(tBu), H₂, Pd/CRemoves the Z protecting group from the N-terminus. google.com
Fmoc Protection L-Tyr(tBu), Fmoc-OSu, Na₂CO₃Adds the final Fmoc protecting group to the N-terminus. google.com

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) for Labeled Peptide Assembly

Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). qyaobio.comaltabioscience.com SPPS allows for the stepwise assembly of a peptide chain anchored to an insoluble resin support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. peptide.com

To maximize coupling efficiency, several factors are considered:

Coupling Reagents: A combination of a coupling agent (e.g., DIC - N,N'-diisopropylcarbodiimide) and an additive (e.g., Oxyma) is often used to form a highly reactive activated ester of the amino acid, which then rapidly reacts with the free amine of the growing peptide chain. shoko-sc.co.jptandfonline.com

Excess Reagents: The isotopically labeled amino acid and coupling reagents are typically used in excess (2- to 10-fold) to drive the reaction to completion. wikipedia.orgshoko-sc.co.jp

Reaction Conditions: Factors like solvent (commonly DMF or NMP), temperature, and reaction time are optimized. ajpamc.com Microwave irradiation has been shown to enhance coupling efficiency and reduce reaction times. acs.org

Monitoring: The completion of the coupling reaction can be monitored using qualitative tests like the ninhydrin (B49086) test, which detects free primary amines on the resin. semanticscholar.orgnih.gov

While kinetic isotope effects for ¹³C and ¹⁵N are generally small, difficult sequences or aggregation of the growing peptide chain can still present challenges, making optimization crucial. semanticscholar.orgnih.gov

The primary reason for using the tert-butyl protecting group on the tyrosine side chain is to prevent its acylation. peptide.com The phenolic hydroxyl group of an unprotected tyrosine is nucleophilic and can react with the activated carboxyl group of the incoming amino acid. This side reaction leads to the formation of branched peptides and consumes the activated amino acid, reducing the yield of the desired linear peptide. nbinno.compeptide.com

Analytical Assessment of Isotopic and Chemical Purity for Research Applications

The quality of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N and the peptides synthesized from it is paramount for their use in sensitive applications like quantitative proteomics (e.g., AQUA method) and NMR-based structural studies. cpcscientific.combiosyn.com Therefore, rigorous analytical assessment is required.

Isotopic Purity: The extent of isotopic labeling is a critical parameter. loewenlabs.com Mass spectrometry is the primary tool for this assessment.

Intact Mass Analysis: The molecular weight of the labeled amino acid or peptide is measured. For Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N, the mass will be 10 Daltons (9 from ¹³C and 1 from ¹⁵N) heavier than its unlabeled counterpart.

Tandem Mass Spectrometry (MS/MS): Peptides are fragmented, and the masses of the resulting ions are analyzed. This can confirm the location of the isotopic labels within the peptide sequence. nih.gov

Isotopic Distribution Analysis: High-resolution mass spectrometers can resolve the isotopic fine structure, allowing for precise quantification of the percentage of isotopic incorporation. nih.govloewenlabs.com Isotopic enrichment levels are expected to be greater than 99%. cpcscientific.comqyaobio.com

Chemical Purity: Chemical purity ensures that the product is free from contaminants that could interfere with subsequent reactions or analyses.

High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing the chemical purity of both the amino acid derivative and the final peptide. merckmillipore.comsigmaaldrich.com Purity levels are typically required to be ≥99%. sigmaaldrich.comcem.com HPLC can separate the desired product from impurities such as deletion sequences or products of side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and verify the absence of organic impurities.

Enantiomeric Purity: Specialized chiral chromatography (e.g., chiral HPLC or GC) is used to ensure that the amino acid is in the desired L-configuration and has not undergone racemization. Enantiomeric purity is often specified to be ≥99.8%. merckmillipore.comsigmaaldrich.comcem.com

Analytical MethodParameter AssessedTypical Specification
Mass Spectrometry Isotopic Enrichment>99% cpcscientific.comqyaobio.com
HPLC Chemical Purity≥99.0% sigmaaldrich.comcem.com
Chiral Chromatography Enantiomeric Purity≥99.8% merckmillipore.comsigmaaldrich.com
NMR Spectroscopy Structural IntegrityConforms to structure

Applications of Fmoc Tyr Tbu Oh 13c9,15n in High Resolution Structural Biology and Biomolecular Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Characterization

The incorporation of ¹³C and ¹⁵N isotopes into proteins is often a prerequisite for detailed NMR analysis, enhancing signal sensitivity and enabling the use of specialized experiments that are impossible with unlabeled proteins. mdpi.comnih.gov Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N is utilized in solid-phase peptide synthesis (SPPS) to introduce a site-specifically, fully labeled tyrosine residue into a target protein. This selective labeling strategy is fundamental for simplifying complex NMR spectra and for focusing on specific regions of a protein, such as an enzyme's active site or an interaction interface.

Elucidation of Protein Three-Dimensional Structures via Isotope-Filtered and Edited NMR Experiments

Isotope-filtered and isotope-edited NMR experiments are crucial for determining the structures of large proteins and protein complexes. researchgate.net These techniques rely on the presence of ¹³C and ¹⁵N labels to distinguish signals originating from different molecules or specific regions within a single molecule.

By incorporating Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N into a protein, researchers can design experiments that exclusively detect signals from the labeled tyrosine residue while suppressing the signals from the unlabeled remainder of the protein. This approach dramatically simplifies crowded spectra, aiding in the unambiguous assignment of resonances, which is the first step in NMR structure determination. acs.org Conversely, isotope-filtered experiments can be used to observe signals from an unlabeled ligand bound to a fully ¹³C,¹⁵N-labeled protein, providing clear information about the ligand's conformation in the bound state.

Table 1: Key NMR Experiments Facilitated by ¹³C,¹⁵N Labeling

NMR Experiment TypeApplication in Structural BiologyRole of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N
Isotope-Filtered NOESY Determines through-space proximities between protons on an unlabeled ligand and a labeled protein, defining the binding interface.Acts as the source of ¹³C/¹⁵N labels in the protein, enabling the filtering mechanism that separates ligand and protein signals. researchgate.net
Isotope-Edited TOCSY Identifies all protons within a specific amino acid's spin system, aiding in resonance assignment.Allows for the selective observation of the ¹³C,¹⁵N-labeled tyrosine spin system, simplifying assignment in complex spectra.
Heteronuclear Single Quantum Coherence (HSQC) Provides a "fingerprint" of the protein, with one peak for each ¹⁵N-H pair in the backbone or ¹³C-¹H pair in the side chains.The labeled tyrosine provides distinct, identifiable peaks in both ¹⁵N-¹H and ¹³C-¹H HSQC spectra, serving as probes for structural and environmental changes. nih.gov

Investigating Protein Dynamics and Conformational Transitions Using ¹³C and ¹⁵N Relaxation Studies

Proteins are not static entities; their functions are intrinsically linked to their internal motions, which span a wide range of timescales. NMR spin relaxation studies are uniquely capable of characterizing these dynamics at atomic resolution. nih.gov The ¹⁵N nucleus in the protein backbone and the ¹³C nuclei in the side chains serve as sensitive probes for these motions. nih.gov

Table 2: Parameters from NMR Relaxation Studies

Relaxation ParameterTimescale of Motion ProbedInformation Gained
T₁ (Spin-Lattice Relaxation) Fast (picosecond-nanosecond)Characterizes fast internal motions and overall molecular tumbling.
T₂ (Spin-Spin Relaxation) Slow (microsecond-millisecond)Sensitive to conformational exchange processes, such as domain movements or enzymatic turnover.
Heteronuclear NOE Fast (picosecond-nanosecond)Measures the amplitude of fast internal bond vector motions; related to the order parameter (S²). nih.gov

Analysis of Aromatic Side Chain Orientations and Interactions in Enzymatic Active Sites

Aromatic side chains, such as that of tyrosine, frequently play critical roles in protein function, particularly within enzymatic active sites and at protein-protein interaction hotspots. researchgate.netbiorxiv.org They can participate in crucial interactions like hydrogen bonding (via the hydroxyl group) and π-stacking with other aromatic residues or ligands. rsc.org However, characterizing these side chains in large proteins can be challenging with standard NMR methods. biorxiv.org

The use of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N provides a direct way to overcome these challenges. The full ¹³C labeling of the aromatic ring enables the use of ¹³C-detected NMR experiments, which can provide higher resolution for aromatic systems. These experiments allow for the precise measurement of chemical shifts and couplings that are sensitive to the local electronic environment, orientation, and dynamics of the tyrosine ring. This information is vital for understanding substrate recognition, catalysis, and the structural basis of enzyme function. nih.govbiorxiv.org

Stereospecific Isotope Labeling Approaches in Complex Protein Systems

In very large and complex protein systems, even with uniform ¹³C,¹⁵N labeling, spectral overlap can become a significant problem. Stereospecific isotope labeling—where isotopes are incorporated at specific stereochemical positions—is a powerful strategy to simplify spectra and obtain unambiguous structural information. acs.org

While Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N provides a uniformly labeled tyrosine, it is an essential component of more complex labeling schemes. For instance, it can be incorporated into a protein where other amino acid types are stereospecifically labeled. This combination allows researchers to isolate and analyze specific interactions and structural features with high precision, which is particularly valuable for studying the structure and function of large multi-domain proteins and complexes. acs.org

Probing Protein-Ligand and Protein-Protein Interactions

Understanding how proteins interact with other molecules is fundamental to biology. Isotopic labeling, coupled with NMR spectroscopy, is a premier method for mapping interaction interfaces and characterizing the structural and dynamic changes that occur upon binding. nih.gov

When a protein containing a ¹³C,¹⁵N-labeled tyrosine residue binds to an unlabeled ligand or protein partner, the chemical environment of the tyrosine nucleus changes. This change is detected as a shift in the peak position in an HSQC spectrum, a phenomenon known as a chemical shift perturbation (CSP). By monitoring the CSPs of the labeled tyrosine, researchers can confirm its involvement in the interaction. If multiple tyrosines are labeled, or if the entire protein is labeled, the binding site can be mapped across the protein surface. nih.gov Given that tyrosine residues are often located at binding interfaces, Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N is an excellent reagent for creating probes to study these recognition events. nih.govnih.gov

Advanced Applications in Membrane Protein Structural Biology

Membrane proteins represent a significant fraction of the proteome and are crucial drug targets, but they are notoriously difficult to study with traditional structural biology methods due to their hydrophobic nature. NMR spectroscopy, in particular solid-state NMR (ssNMR), has emerged as a vital tool for studying membrane proteins in their native-like lipid environments.

Isotopic labeling with ¹³C and ¹⁵N is absolutely essential for ssNMR. researchgate.net The incorporation of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N into a membrane protein enables the application of advanced ssNMR techniques. These methods are used to determine inter-atomic distances and torsion angles, providing the structural restraints needed to calculate a high-resolution 3D structure. Furthermore, isotope-based ssNMR experiments can probe the dynamics of the labeled tyrosine side chain, revealing insights into how the protein interacts with the lipid bilayer and how its conformation changes during function, for example, in ion channels or transporters.

Quantitative Proteomics and Mass Spectrometry Utilizing Fmoc Tyr Tbu Oh 13c9,15n

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a robust metabolic labeling strategy that enables the relative and absolute quantification of proteins in cultured cells. wikipedia.orgcreative-proteomics.comnumberanalytics.comnih.gov The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is grown in the presence of the natural "light" amino acids. creative-proteomics.comnih.govbenthamdirect.com

Principles and Implementation of SILAC for Relative and Absolute Protein Quantification

The fundamental principle of SILAC lies in creating a mass difference between proteins from different cell populations, which can then be distinguished and quantified by mass spectrometry. wikipedia.orgnumberanalytics.com Two populations of cells are cultured in media that are identical except for the isotopic composition of a specific essential amino acid. nih.gov One medium contains the natural, or "light," amino acid, while the other is supplemented with a "heavy" counterpart, such as Fmoc-Tyr(tBu)-OH-13C9,15N, after deprotection. Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population. nih.gov

Following experimental treatment, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin, to generate peptides. numberanalytics.comresearchgate.net When analyzed by mass spectrometry, the chemically identical peptides from the two populations appear as pairs of peaks separated by a specific mass difference corresponding to the incorporated stable isotopes. wikipedia.org The ratio of the intensities of these heavy and light peptide peaks directly reflects the relative abundance of the corresponding protein in the two cell populations. wikipedia.orgcreative-proteomics.comnumberanalytics.com This approach offers high accuracy and reproducibility because the samples are combined at an early stage, minimizing downstream experimental variability. creative-proteomics.comnih.govsigmaaldrich.com

For absolute quantification, a known amount of a "super-SILAC" mix, which is a pool of heavy-labeled cell lysates, can be spiked into the experimental samples. nih.govspringernature.com This allows for the determination of the absolute quantity of proteins across multiple samples.

Applications in Monitoring Global Protein Expression Profiles in Cellular Systems

SILAC is a powerful tool for monitoring global changes in protein expression in response to various stimuli or in different cellular states. nih.govresearchgate.net By comparing the proteomes of treated versus untreated cells, researchers can identify thousands of proteins and quantify their relative abundance changes with high confidence. nih.gov

This methodology has been widely applied to study diverse cellular processes, including:

Cell signaling: Investigating changes in protein expression following the activation or inhibition of signaling pathways. wikipedia.org

Drug treatment: Identifying the molecular targets of drugs and understanding their mechanisms of action by observing changes in the proteome.

Cell differentiation: Characterizing the proteomic alterations that occur as cells differentiate into specialized cell types. nih.gov

Disease states: Comparing the proteomes of healthy and diseased cells to identify potential biomarkers and therapeutic targets. silantes.com

The ability to obtain a comprehensive and quantitative snapshot of the proteome provides invaluable insights into the molecular mechanisms underlying cellular function and dysfunction. scribd.com

Table 1: SILAC-based studies on global protein expression.

Research Area Cell Type Key Findings Reference
Cellular Iron HomeostasisHeLa CellsIdentified proteins translationally regulated by iron availability. nih.gov
Muscle Cell DifferentiationMuscle CellsUp-regulation of glyceraldehyde-3-phosphate dehydrogenase, fibronectin, and pyruvate (B1213749) kinase M2. nih.gov
Microglial ActivationPrimary Rat MicrogliaIdentified activation markers and pro-inflammatory pathways in response to endotoxin. nih.gov
Neurotrophin-3 SignalingPrimary Cultured NeuronsQuantified changes in protein expression in response to neurotrophin-3. nih.gov

Investigation of Post-Translational Modifications (e.g., Phosphorylation, Methylation)

Beyond global protein expression, SILAC is instrumental in the quantitative analysis of post-translational modifications (PTMs), which are crucial for regulating protein function. nih.govresearchgate.netcreative-proteomics.com By combining SILAC with enrichment techniques for specific PTMs, such as phosphopeptide or methylated peptide immunoprecipitation, researchers can accurately quantify changes in the modification status of proteins. researchgate.netnih.gov

For example, a SILAC-based approach was used to study tyrosine kinase substrates in signaling pathways by incorporating tyrosine labeled with nine carbon-13 atoms. wikipedia.org This allows for the precise quantification of changes in phosphorylation on a proteome-wide scale, providing critical information about the activation state of signaling networks. creative-proteomics.comresearchgate.net Similarly, SILAC has been adapted for the analysis of histone PTMs, shedding light on the epigenetic regulation of gene expression. nih.govspringernature.comnih.gov

The quantitative data generated from SILAC-PTM studies are essential for understanding the dynamic regulation of cellular processes controlled by post-translational modifications. researchgate.netsilantes.com

Targeted Mass Spectrometry with this compound as Internal Standards

While SILAC provides a global view of the proteome, targeted mass spectrometry focuses on the precise quantification of a predefined set of proteins or peptides with high sensitivity and accuracy. yale.edu In this approach, stable isotope-labeled peptides, synthesized using precursors like this compound, are used as internal standards. thermofisher.com

Development of Highly Accurate Mass Spectrometry-Based Assays for Peptide and Protein Quantitation

Targeted mass spectrometry methods, such as Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM), rely on the use of stable isotope-labeled internal standards to achieve high quantitative accuracy. yale.edunih.govacs.org These internal standards are synthetic peptides that are chemically identical to the endogenous target peptides but have a known mass difference due to the incorporation of heavy isotopes. thermofisher.com

The development of a targeted assay involves:

Selection of Proteotypic Peptides: Unique peptides that are specific to the protein of interest are chosen. nih.gov

Synthesis of Labeled Peptides: Stable isotope-labeled versions of these peptides are synthesized, for instance, by incorporating this compound during solid-phase peptide synthesis. vulcanchem.com

Optimization of Mass Spectrometry Parameters: The mass spectrometer is configured to specifically monitor the fragmentation of both the endogenous (light) and the internal standard (heavy) peptides. nih.govacs.org

A known amount of the heavy-labeled internal standard is spiked into the biological sample before analysis. thermofisher.com By comparing the signal intensity of the endogenous peptide to that of the co-eluting internal standard, the absolute quantity of the target peptide, and by extension the protein, can be determined with high precision. acs.org These assays are particularly valuable for biomarker validation and clinical applications where accurate and reproducible measurements are paramount. yale.edufrontiersin.org

Table 2: Comparison of Targeted Mass Spectrometry Techniques.

Technique Principle Advantages Instrumentation
Multiple Reaction Monitoring (MRM) Selects a specific precursor ion and multiple specific fragment ions for monitoring. yale.eduHigh sensitivity and specificity, capable of high multiplexing. acs.orgTriple Quadrupole Mass Spectrometer. nih.govacs.org
Parallel Reaction Monitoring (PRM) Selects a specific precursor ion and monitors all of its fragment ions. yale.eduHigh specificity, simplified method development, post-acquisition selection of interference-free transitions. yale.eduQuadrupole-Orbitrap or Quadrupole-Time-of-Flight Mass Spectrometer. yale.edu

Minimizing Matrix Effects and Enhancing Reproducibility in Quantitative Proteomics

A significant challenge in quantitative proteomics is the "matrix effect," where co-eluting components in a complex biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. tandfonline.comlongdom.orgnih.gov Stable isotope-labeled internal standards are crucial for mitigating these effects. tandfonline.comlongdom.orgresearchgate.net

Because the stable isotope-labeled internal standard is chemically identical to the endogenous peptide, it experiences the same matrix effects during ionization. tandfonline.combris.ac.uk By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to more reproducible and accurate results. researchgate.net For this correction to be most effective, it is critical that the analyte and the internal standard co-elute perfectly during liquid chromatography. bris.ac.uk

The use of internal standards synthesized with compounds like this compound is therefore a standard practice in targeted proteomics to ensure the robustness and reliability of quantitative measurements across different samples and experimental runs. nih.gov

Applications in Protein Turnover Studies and Degradation Pathways

The study of protein turnover—the balance between protein synthesis and degradation—is fundamental to understanding cellular homeostasis, regulation, and disease. Quantitative proteomics using stable isotope-labeled standards allows researchers to measure the rate at which specific proteins are degraded, providing insights into their stability and the pathways that govern their removal.

Peptides synthesized using this compound serve as high-purity internal standards for targeted protein degradation studies. In a typical experimental design, a known quantity of the heavy-labeled synthetic peptide is "spiked" into a biological sample (e.g., cell lysate) at various time points after inhibiting new protein synthesis. The sample is then digested into smaller peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The mass spectrometer detects both the endogenous, light peptide and the spiked-in heavy standard. nih.gov By comparing the signal intensity of the light peptide to the constant signal of the heavy standard, researchers can precisely calculate the amount of the endogenous protein remaining at each time point. This allows for the determination of the protein's degradation rate and its biological half-life. This targeted approach is particularly valuable for studying specific proteins whose regulation is of interest, such as those involved in cell cycle control or signaling cascades.

For broader, proteome-wide turnover analysis, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are employed. researchgate.net While SILAC involves metabolic labeling with free amino acids, the principles of using mass-shifted isotopes to track protein abundance over time are the same. researchgate.netliverpool.ac.uk The use of synthetic heavy peptides, derived from reagents like this compound, complements these discovery-based approaches by enabling the precise and absolute quantification of key proteins identified in the initial screen.

Table 1: Illustrative Research Findings on Protein Half-Life Determination

This table presents hypothetical data from a study measuring the degradation rates of three key regulatory proteins in a human cell line using a targeted mass spectrometry approach with heavy peptide standards.

Protein TargetUniProt IDPeptide Sequence MonitoredCalculated Half-Life (Hours)Correlation with Ubiquitination Pathway
Cyclin B1P14635...YELTGIQG...1.2Strong
p53P04637...SQKTYQGSYGFRL...0.4Strong
GAPDHP04406...VVTGAPF...> 48Weak

Discovery and Validation of Protein Biomarkers in Biological Samples

A critical goal in clinical proteomics is the discovery and validation of protein biomarkers that can be used for disease diagnosis, prognosis, or monitoring treatment response. cuni.cz Quantitative MS-based methods are central to identifying proteins whose abundance differs significantly between healthy and diseased states. researchgate.net

The "spike-in" SILAC or super-SILAC strategy is a powerful method for this purpose, especially for analyzing clinical samples like tissues or body fluids where direct metabolic labeling is not feasible. cuni.cznih.gov In this approach, a standard composed of heavy-isotope labeled proteins or a cocktail of synthetic heavy peptides is mixed with the unlabeled biological samples. cuni.cznih.gov This heavy standard serves as a universal reference across all samples being compared.

This compound is used to synthesize specific heavy peptides corresponding to candidate biomarkers. isotope.comsigmaaldrich.com These peptides are added in precise amounts to digested patient and control samples. By calculating the ratio of the endogenous light peptide to the heavy spike-in standard in each sample, the relative abundance of the target protein can be accurately compared across the entire cohort. nih.gov This method corrects for variations in sample preparation and instrument performance, leading to highly reliable quantification. nih.gov

This strategy is crucial for the validation phase of biomarker research. After an initial discovery experiment identifies a list of potential biomarkers, targeted MS assays using synthetic heavy peptides are developed to verify these changes in a larger set of clinical samples. The high accuracy of this approach is essential for confirming that a candidate protein is a robust and reliable indicator of a specific pathological state. researchgate.netacs.org

Table 2: Example Data from a Biomarker Validation Study in Plasma Samples

This table shows hypothetical results from a targeted mass spectrometry experiment aimed at validating three potential cancer biomarkers by comparing their levels in plasma from cancer patients versus healthy controls, using heavy peptide standards for quantification.

Protein Biomarker CandidateUniProt IDPatient Group (n=100) Mean Concentration (ng/mL)Control Group (n=100) Mean Concentration (ng/mL)Fold Change (Patient/Control)p-value
Protein XP02768152.445.13.38< 0.001
Protein YP0102388.985.31.040.52
Protein ZQ9UKX2210.755.83.78< 0.001

Insights into Mechanistic Biochemistry and Enzymology Via Fmoc Tyr Tbu Oh 13c9,15n

Kinetic Isotope Effects in Enzyme-Catalyzed Reactions

The substitution of heavier isotopes, such as ¹³C and ¹⁵N, into a substrate molecule can alter the rate of an enzyme-catalyzed reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides profound insights into the reaction mechanism. The magnitude of the KIE is related to the degree of bond breaking or forming involving the isotopically labeled atom in the rate-determining step of the reaction.

The use of isotopically labeled substrates like ¹³C and ¹⁵N-tyrosine is instrumental in dissecting complex enzymatic reaction mechanisms. By comparing the reaction rates of the labeled and unlabeled substrates, researchers can identify the slowest, or rate-limiting, step in the catalytic cycle. nih.govacs.orguspto.gov For instance, a significant KIE observed upon labeling the carbon backbone or the amino group of tyrosine would suggest that a step involving the cleavage or formation of bonds to these atoms is rate-limiting.

Enzyme StudiedIsotopic LabelObserved KIEImplication for Rate-Limiting Step
Aspartate Aminotransferase¹³C at C-2 and C-3Complex effectsCα-H cleavage and ketimine hydrolysis contribute
Aspartate Aminotransferase¹⁵N in amino groupNormal effect in D₂OKetimine hydrolysis becomes more rate-determining
Tyrosine HydroxylaseDeuterium (B1214612) at 3,5-positionsInverse effect in mutantsUnmasking of chemical steps in uncoupled reactions
Tyrosine Hydroxylase¹⁸O in molecular oxygenNear-constant effectRate-limiting activation of oxygen

This table provides illustrative examples of how kinetic isotope effects are used to probe enzyme mechanisms. The specific values can vary based on experimental conditions.

Isotopically labeled tyrosine is particularly valuable for studying enzymatic reactions that involve hydrogen abstraction or the cleavage of carbon-carbon or carbon-nitrogen bonds. For example, in the reaction catalyzed by tyrosine hydroxylase, the use of deuterated tyrosine has helped to probe the mechanism of hydroxylation. nih.govresearchgate.net While wild-type tyrosine hydroxylase shows no significant isotope effect with 3,5-²H₂-tyrosine, certain mutant forms of the enzyme that uncouple pterin (B48896) oxidation from tyrosine hydroxylation exhibit significant inverse deuterium isotope effects. nih.govresearchgate.net This demonstrates the utility of using mutant proteins to reveal isotope effects that are otherwise masked in the wild-type enzyme, providing strong evidence for the proposed reaction mechanism involving a cationic intermediate. nih.govresearchgate.net

Furthermore, studies on L-phenylalanine dehydrogenase have utilized deuterium-labeled L-tyrosine to investigate the mechanism of oxidative deamination. A significant deuterium KIE was observed when the hydrogen at the 2-position of tyrosine was replaced with deuterium, indicating that the cleavage of the C-D bond is likely the rate-determining step in this reaction. icm.edu.pl

Tracing Metabolic Flux and Biosynthetic Pathways

Stable isotope tracing is a cornerstone of metabolic flux analysis, a technique used to quantify the flow of metabolites through a metabolic network. By introducing a ¹³C and ¹⁵N labeled nutrient like tyrosine into a biological system, researchers can track the incorporation of these heavy isotopes into downstream metabolites, providing a dynamic view of metabolic activity. nih.gov

The use of ¹³C and ¹⁵N-labeled tyrosine allows for the precise mapping of its metabolic fate within cells and even within specific subcellular compartments like mitochondria. This is particularly relevant in the study of cancer metabolism, where tumor cells often exhibit altered metabolic pathways to support their rapid growth and proliferation. springernature.combohrium.com By tracing the labeled tyrosine, researchers can determine its contribution to protein synthesis, its catabolism for energy production, or its conversion into other important biomolecules. nih.govnih.gov

For example, stable isotope tracing has been employed in patients with cancer to understand how tumors utilize various nutrients in vivo. nih.gov These studies have revealed that tumors can use a diverse set of fuels to supply central metabolic pathways, including the tricarboxylic acid (TCA) cycle and amino acid synthesis. nih.gov

TracerBiological SystemKey FindingReference
[U-¹³C]glucoseHuman lung tumorsHeterogeneous metabolism observed in vivo. springernature.com
¹³C and ¹⁵N-labeled nutrientsPatients with cancerTumors utilize a diverse set of nutrients for the TCA cycle and amino acid synthesis. nih.gov
Positionally labeled tracersCancer cell linesAllows for the distinction of specific metabolic pathway activities. mdpi.com

This table illustrates the application of stable isotope tracers in understanding metabolic fluxes in different biological contexts.

Stable isotope tracing can also uncover previously unknown enzyme activities or metabolic pathways. If the isotopic label from tyrosine appears in unexpected metabolites, it can point towards novel biochemical transformations. This approach is crucial for understanding the metabolic reprogramming that occurs in diseases like cancer and for identifying potential therapeutic targets. mdpi.com The ability to trace both the carbon and nitrogen atoms of tyrosine simultaneously provides a more complete picture of its metabolic journey. nih.gov

Studies on Protein Folding and Misfolding Mechanisms

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and folding of proteins at atomic resolution. The incorporation of ¹³C and ¹⁵N-labeled amino acids, such as Fmoc-Tyr(tBu)-OH-13C9,15N, into proteins is essential for many modern NMR experiments. utoronto.ca

The isotopic labels allow for the specific detection of signals from the labeled nuclei, which is crucial for resolving the complex spectra of large biomolecules. protein-nmr.org.uk This enables the assignment of resonances to specific atoms within the protein and the measurement of structural and dynamic parameters that are key to understanding the protein folding process. researchgate.net

NMR studies of unfolded and partially folded proteins have provided valuable insights into the early events of protein folding. nih.gov By characterizing the residual structure and dynamics in these non-native states, researchers can begin to understand the conformational landscape that guides a protein to its final, functional three-dimensional structure. nih.gov

Furthermore, NMR spectroscopy with isotope-labeled proteins is a primary tool for investigating the molecular mechanisms of protein misfolding and aggregation, which are associated with a wide range of debilitating human diseases. researchgate.net By monitoring the changes in the NMR spectra as a protein misfolds and aggregates, scientists can gain insights into the structural transitions that lead to the formation of pathogenic species. researchgate.net In-cell NMR studies, which utilize isotopically labeled proteins introduced into living cells, provide a unique opportunity to study protein folding and misfolding in a more physiologically relevant environment. portlandpress.com

TechniqueIsotopic LabelingInformation GainedApplication
Solution NMR¹⁵N, ¹³CResonance assignment, structure, dynamicsProtein folding pathways
Solid-State NMR¹⁵N, ¹³CStructure of insoluble aggregatesMisfolding and amyloid formation
In-cell NMR¹⁵N, ¹³CConformation and interactions in a cellular environmentProtein behavior in vivo

This table summarizes the use of isotopically labeled proteins in various NMR techniques to study protein folding and misfolding.

Future Prospects and Emerging Research Frontiers for Fmoc Tyr Tbu Oh 13c9,15n

Advancements in Site-Specific and Uniform Isotopic Labeling Technologies

The utility of Fmoc-Tyr(tBu)-OH-13C9,15N is intrinsically linked to the evolution of isotopic labeling techniques. These methods are broadly categorized into uniform and site-specific labeling, each offering distinct advantages for researchers.

Uniform labeling involves the incorporation of isotopes throughout a protein or peptide. sigmaaldrich.com This is often the most cost-effective method for studies using solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, as it can, in principle, provide all the necessary structural constraints from a single sample. sigmaaldrich.com The process typically involves expressing a protein in a host organism grown on a medium containing isotopically enriched precursors, such as 13C-labeled glucose and 15N-labeled ammonium (B1175870) salts. sigmaaldrich.com

Site-specific labeling , on the other hand, allows for the precise placement of an isotope at a particular location within a polypeptide chain. This is crucial for simplifying complex NMR spectra and for probing the structure and dynamics of large proteins where uniform labeling would result in unmanageable spectral overlap. sigmaaldrich.comnih.gov For peptides and smaller proteins (typically under 40 amino acids), chemical synthesis, particularly Fmoc-based solid-phase peptide synthesis (SPPS), is the method of choice for incorporating labeled amino acids like this compound at defined positions. sigmaaldrich.comproteogenix.sciencesilantes.com This approach provides exacting control over the placement of the isotopic label. silantes.com

Recent advancements are continually refining these processes. For instance, "reverse labeling" offers a more economical approach where an organism is grown in a labeled medium, but supplemented with a specific unlabeled amino acid. ckisotopes.com This results in a protein that is isotopically labeled everywhere except at the sites of the supplemented amino acid. ckisotopes.com Furthermore, emerging techniques like segmental labeling and stereo-arrayed isotope labeling (SAIL) are opening new frontiers for studying complex protein structures. ckisotopes.com

Synergistic Applications with Cryo-Electron Microscopy and X-ray Crystallography

While NMR spectroscopy has been the primary beneficiary of isotopic labeling, the insights gained from compounds like this compound are increasingly valuable when integrated with other high-resolution structural biology techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography.

Cryo-electron microscopy (cryo-EM) has revolutionized the study of large and complex biological macromolecules. A recent study utilized cryo-EM to determine the near-atomic resolution 3D structure of a self-assembled nanofiber formed by a short peptide containing the Fmoc group. nih.gov The study revealed a triple-stranded helix with a hydrophobic core formed by a "3-Fmoc zipper motif," demonstrating how the Fmoc group itself can drive the self-assembly and cohesion of such nanostructures. nih.gov While this particular study did not use isotopically labeled peptides, the detailed structural model it provides opens the door for future investigations using labeled variants to probe dynamic aspects of the assembly and interactions within the nanofiber.

X-ray crystallography , a gold standard for determining high-resolution atomic structures of proteins, can also be complemented by data from isotopic labeling. While crystallography provides a static picture of a molecule, techniques like NMR, empowered by isotopic labels, can reveal information about the dynamics and conformational changes of proteins in solution. utoronto.ca This combined approach allows for a more complete understanding of protein function.

The integration of these powerful techniques, each providing a unique piece of the structural puzzle, promises a more holistic view of biomolecular architecture and function.

Development of Integrated Multi-Omics Approaches Incorporating Isotopic Tracers

The future of biological research lies in the integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of cellular processes. Isotopic tracers like this compound are central to this endeavor, particularly in proteomics and metabolomics. creative-proteomics.com

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique that utilizes isotopically labeled amino acids to quantify differences in protein abundance between different cell populations. nih.govnih.govacs.org In a typical SILAC experiment, one population of cells is grown in a medium containing "light" (natural abundance) amino acids, while another is grown in a medium with "heavy" (isotopically labeled) amino acids. When the protein lysates from these cells are combined and analyzed by mass spectrometry, the mass difference allows for the precise quantification of protein expression levels. nih.gov This has been instrumental in identifying protein-protein interactions and understanding protein turnover rates. nih.govacs.org

The integration of such quantitative proteomics data with other omics datasets is a key area of development. For example, a multi-omics approach combining stable isotope tracers, metabolomics, fluxomics, and proteomics in the bacterium Pseudomonas putida revealed how it co-utilizes different carbon sources. nih.gov This type of integrated analysis provides a systems-level understanding of how metabolic networks are regulated and adapt to different conditions. creative-proteomics.comnih.gov The ongoing development of these multi-omics strategies, powered by isotopic tracers, is crucial for unraveling the complexity of biological systems in both health and disease. bohrium.com

Theoretical and Computational Modeling of Isotope Effects and Protein Interactions

Computational modeling is an increasingly vital tool for interpreting experimental data and for predicting the behavior of biological molecules. In conjunction with isotopic labeling, computational methods can provide deep insights into isotope effects and protein interactions.

Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. These effects can be subtle but provide valuable information about reaction mechanisms. Computational studies have been performed to calculate the KIEs of isotopic substitutions (including 13C and 15N) on the stability of protein secondary structures, such as beta-sheets. mdpi.com These calculations can help to understand how isotopic labeling might influence the dynamics and unfolding of proteins. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are at the forefront of computational enzyme modeling. nih.gov These methods combine the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the surrounding protein and solvent environment. nih.gov This allows for the detailed simulation of enzymatic reactions and the calculation of KIEs, providing insights that are often inaccessible to experiment alone. nih.gov

Furthermore, computational modeling is used to refine and interpret data from structural biology experiments. For instance, hydrogen-deuterium exchange (HDX) data, which measures the rate at which protein backbone amide hydrogens exchange with deuterium (B1214612) in the solvent, can be used to generate distance restraints for computational protein modeling and docking simulations. acs.org By integrating experimental data from isotopically labeled samples with advanced computational techniques, researchers can build more accurate and dynamic models of protein structure and interactions. diva-portal.org

Q & A

Q. What is the role of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N in solid-phase peptide synthesis (SPPS)?

Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N serves as a stable isotope-labeled building block in SPPS, enabling the incorporation of tyrosine residues with isotopic labels (¹³C and ¹⁵N) into peptide sequences. The Fmoc group protects the amino terminus during synthesis, while the tBu (tert-butyl) group shields the hydroxyl side chain of tyrosine from undesired reactions. Isotopic labeling facilitates tracking and quantification in mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies. The synthesis involves iterative coupling, deprotection, and cleavage steps using resins like Rink amide AMPS, with protocols optimized for high coupling efficiency (≥95%) .

Q. How should Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N be stored and handled to ensure stability?

Store the compound at –20°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Prior to use, equilibrate to room temperature in a desiccator. Handle in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. Avoid prolonged exposure to light, as photodegradation can compromise the Fmoc group. Verify purity via HPLC before critical experiments, referencing the Certificate of Analysis (COA) for lot-specific data .

Advanced Research Questions

Q. How does isotopic labeling with ¹³C₉ and ¹⁵N enhance analytical characterization of peptides?

The ¹³C and ¹⁵N isotopes improve signal resolution in NMR by reducing spin-spin coupling artifacts and enhancing sensitivity for tyrosine residues in complex peptides. In MS, isotopic labeling enables precise quantification via mass shift detection (e.g., distinguishing labeled vs. unlabeled peptides in metabolic studies). For example, ¹³C₉ labeling increases the molecular ion peak by 9 Da, while ¹⁵N adds 1 Da per nitrogen atom, aiding in de novo sequencing and post-translational modification analysis .

Q. What strategies optimize coupling efficiency of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N in SPPS?

Coupling efficiency depends on:

  • Activation reagents : Use DIC/Oxyma (1:1 molar ratio) for minimal racemization and high yields .
  • Reaction time : Extend coupling to 2 hours for sterically hindered residues.
  • Resin swelling : Pre-swell resins (e.g., Rink amide) in DMF for 30 minutes before coupling.
  • Molar excess : Use 3–5 equivalents of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N relative to resin loading capacity. Monitor completion via Kaiser test or FT-IR spectroscopy for free amine detection .

Q. How to resolve contradictions in reported coupling efficiencies for Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N across studies?

Discrepancies often arise from:

  • Resin type : Wang vs. Rink amide resins exhibit different steric environments.
  • Solvent purity : Trace water in DMF (>0.1%) can hydrolyze the Fmoc group.
  • Activation method : Pre-activation for 1–5 minutes before resin addition improves consistency. Validate protocols using model peptides (e.g., Ac-Tyr-NH₂) and cross-check with MALDI-TOF MS for sequence confirmation .

Methodological Considerations

Q. Table 1: Critical Parameters for Handling Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N

ParameterOptimal ConditionImpact of Deviation
Storage Temperature–20°C in argon atmosphereDegradation above –10°C
Solvent for SPPSAnhydrous DMF (<50 ppm H₂O)Reduced coupling efficiency
Deprotection Reagent20% piperidine in DMFIncomplete Fmoc removal
Isotopic Purity≥98% ¹³C, ≥98% ¹⁵NSignal interference in MS/NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.